N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a synthetic organic compound featuring a benzodioxin core fused with a pyrrolidinone ring and a thiophene sulfonamide substituent. This compound is structurally analogous to several pharmacologically relevant molecules, particularly those targeting enzymes or receptors via sulfonamide-mediated binding .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c19-15-8-11(17-25(20,21)16-2-1-7-24-16)10-18(15)12-3-4-13-14(9-12)23-6-5-22-13/h1-4,7,9,11,17H,5-6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPMTXZWMQSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursorsThe thiophene sulfonamide moiety is then introduced via sulfonation and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their physicochemical properties:
| Compound Name | R Group / Substituent | Molecular Formula | Molecular Weight | Key Structural Features | Source (Evidence ID) |
|---|---|---|---|---|---|
| N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide | Thiophene-2-sulfonamide | C₁₇H₁₈N₂O₅S | 386.40 | Sulfonamide, pyrrolidinone, benzodioxin | |
| N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-N'-(4-methyl-1,3-benzothiazol-2-yl)urea | Urea (4-methyl-benzothiazolyl) | C₂₁H₂₀N₄O₄S | 424.48 | Urea linkage, benzothiazole substituent | |
| N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide | Pyrrolidine carboxamide | C₁₇H₂₁N₃O₄ | 331.37 | Carboxamide, smaller heterocyclic substituent | |
| 2-(2-chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | Chloropyridine sulfonamido-benzamide | C₂₂H₁₇ClN₂O₄ | 408.84 | Chloropyridine, benzamide linkage | |
| 1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-benzodiazol-2-one | Tetrazole, benzodiazol-2-one | C₂₄H₂₄N₈O₃S | 528.61 | Tetrazole, piperidine, benzodiazolone |
Structural and Functional Group Analysis
- Sulfonamide vs. Urea/Carboxamide Derivatives: The sulfonamide group in the target compound (MW 386.40) may improve solubility and hydrogen-bonding capacity compared to urea (MW 424.48) and carboxamide (MW 331.37–359.42) analogs.
- Tetrazole-containing analogs (e.g., compound 9o in ) are often metabolically stable bioisosteres for carboxylates .
- Chloropyridine and Halogenation : The chloropyridine sulfonamido-benzamide () includes a halogen atom, which could enhance lipophilicity and influence target binding via hydrophobic interactions .
Molecular Weight and Physicochemical Trends
- Lower molecular weight carboxamide derivatives (e.g., 331.37 in ) may exhibit improved membrane permeability compared to bulkier sulfonamide or urea analogs.
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxin Moiety : The precursor 2,3-dihydrobenzo[1,4]dioxin is synthesized through the reaction of appropriate phenolic compounds with suitable electrophiles.
- Pyrrolidine Derivation : The incorporation of a pyrrolidine ring is achieved through cyclization reactions involving amines and carbonyl compounds.
- Sulfonamide Formation : The final sulfonamide linkage is created by reacting the thiophene derivative with sulfonyl chlorides in the presence of bases.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of sulfonamides containing benzodioxane moieties. For instance, a study evaluated various derivatives against α-glucosidase and acetylcholinesterase (AChE) enzymes:
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | α-glucosidase | 15.4 |
| This compound | AChE | 12.7 |
These results indicate that the compound exhibits promising AChE inhibitory activity, which is crucial for therapeutic strategies in treating Alzheimer's disease.
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : Molecular docking studies suggest strong binding interactions with the active site of AChE.
- Inhibition of Acetylcholine Breakdown : By inhibiting AChE, the compound potentially increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.
Alzheimer’s Disease Model
In a recent in vivo study using a mouse model for Alzheimer's disease, administration of this compound resulted in:
- Improved Cognitive Function : Mice treated with the compound showed significant improvements in memory tasks compared to controls.
- Reduction in Amyloid Plaques : Histological analysis indicated a decrease in amyloid-beta plaques in treated mice.
These findings underscore the potential therapeutic applications of this compound in neurodegenerative disorders.
Q & A
Q. What are the key synthetic pathways for preparing N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide, and what reaction conditions are critical for high yields?
- Methodological Answer : The synthesis typically involves three stages:
Cyclopropylation : Introduction of the benzodioxin moiety via coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) under inert atmospheres .
Sulfonamide Formation : Reaction of thiophene-2-sulfonyl chloride with the pyrrolidin-3-amine intermediate in polar aprotic solvents (e.g., DMF) at 50–60°C .
Oxidation : Controlled oxidation of the pyrrolidine ring using agents like mCPBA (meta-chloroperbenzoic acid) to form the 5-oxo group .
- Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Higher temperatures risk side reactions (e.g., sulfonamide decomposition) |
| Solvent | DMF/THF | Enhances nucleophilicity of amine intermediates |
| Catalyst Loading | 5–10 mol% Pd | Lower loadings reduce cost but prolong reaction time |
Q. What analytical techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- X-ray Crystallography : Resolves 3D conformation, especially the benzodioxin-pyrrolidin-thiophene spatial arrangement. Use SHELXL for refinement (high-resolution data required) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., sulfonamide NH at δ 8.5–9.0 ppm, benzodioxin aromatic protons at δ 6.7–7.2 ppm) .
- 2D Experiments (HSQC, HMBC) : Confirms connectivity between the thiophene sulfonamide and pyrrolidinone moieties .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₁₇H₁₆N₂O₅S₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution vs. static crystal structures):
Variable-Temperature NMR : Identify conformational flexibility (e.g., broadening of pyrrolidinone signals at low temperatures) .
DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to assess intramolecular interactions (e.g., hydrogen bonding between sulfonamide and carbonyl groups) .
Dynamic XRD Studies : Perform temperature-dependent crystallography to detect lattice-induced conformational changes .
Q. What strategies are effective for optimizing the biological activity of this compound through structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying substituents while retaining core pharmacophores:
- Benzodioxin Ring : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 6 to enhance metabolic stability .
- Pyrrolidinone Moiety : Replace the 5-oxo group with bioisosteres (e.g., tetrazole) to improve solubility .
- Thiophene Sulfonamide : Vary substituents (e.g., 5-ethyl vs. 5-chloro) and assess enzyme inhibition (e.g., carbonic anhydrase assays) .
- SAR Table :
| Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 5-Chloro-thiophene | 12 nM (CA IX) | 0.8 |
| 5-Ethyl-thiophene | 18 nM (CA IX) | 1.2 |
| Tetrazole-5-oxo | 25 nM (CA IX) | 3.5 |
Q. How should researchers address instability issues during in vitro bioactivity assays?
- Methodological Answer : Instability often stems from pH-sensitive hydrolysis of the sulfonamide group:
Q. Accelerated Stability Testing :
- Incubate compound in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Key Finding : Degradation peaks (e.g., free thiophene sulfonic acid) emerge at pH > 7.0 .
Formulation Adjustments : Use lyophilization for storage or add stabilizers (e.g., ascorbic acid) to aqueous solutions .
Q. What advanced computational methods can predict binding modes of this compound with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations:
- Docking : Screen against target proteins (e.g., carbonic anhydrase IX) using flexible ligand protocols. Validate poses with crystallographic data from similar sulfonamides .
- MD Simulations (NAMD/GROMACS) : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å) and key interactions (e.g., sulfonamide-Zn²⁺ coordination) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between cell lines (e.g., HepG2 vs. MCF-7)?
- Methodological Answer : Divergent results may reflect tissue-specific target expression or metabolic differences:
Target Profiling : Quantify protein expression (e.g., Western blot for CA IX) in each cell line .
Metabolic Stability Assays : Compare hepatic clearance rates using microsomal preparations (human vs. rodent) .
ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to rule out off-target oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
